1-(2-Amino-4-hydroxyphenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBOMDRAHLOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561255 | |
| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90033-64-0 | |
| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Class of Aminoaryl Ethanones
Aminoaryl ethanones, a class of organic compounds characterized by an ethanone (B97240) group and an amino group attached to an aryl ring, are of considerable interest in medicinal chemistry. The spatial arrangement and electronic properties of these functional groups allow for diverse chemical modifications, making them versatile scaffolds for drug design. These compounds often serve as key intermediates in the synthesis of more complex molecules, including various heterocyclic systems.
The reactivity of aminoaryl ethanones is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing ethanone group. This electronic push-pull system influences the aromatic ring's reactivity and the acidity of the amino protons, enabling a range of chemical transformations.
Historical Perspectives and Initial Research Contributions
The exploration of aminoaryl ethanones and their derivatives has a rich history rooted in the development of synthetic organic chemistry. Early research often focused on the fundamental reactions and properties of these compounds. For instance, the synthesis of related compounds like 4-hydroxyacetophenone has been a subject of study, with methods such as the Fries rearrangement of phenyl acetate (B1210297) being employed. chemicalbook.com The development of synthetic routes to various substituted acetophenones has been crucial for accessing a wider range of aminoaryl ethanone (B97240) derivatives. researchgate.net
Structural Significance for Pharmacological and Synthetic Endeavors
The specific structure of 1-(2-Amino-4-hydroxyphenyl)ethanone, featuring an ortho-amino and para-hydroxy substitution pattern on the phenyl ring, is of particular importance. This arrangement of functional groups provides multiple reactive sites, allowing for selective chemical modifications to generate a variety of derivatives.
The presence of the amino and hydroxyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be a starting material for the synthesis of substituted quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. The ethanone (B97240) moiety also offers a handle for further chemical transformations, such as aldol (B89426) condensations and the formation of Schiff bases.
The pharmacological potential of compounds derived from aminoaryl ethanones is vast. Research has shown that related structures exhibit a wide range of biological activities. For instance, derivatives of 4-hydroxyacetophenone have been investigated for their potential as enzyme inhibitors, including acetylcholinesterase and carbonic anhydrase inhibitors, which are relevant targets in the treatment of Alzheimer's disease. nih.gov Furthermore, some studies have explored the potential of related compounds in areas like cancer research. medchemexpress.com
The versatility of this compound as a synthetic intermediate continues to be explored, with new applications and synthetic methodologies being developed. Its ability to serve as a scaffold for creating diverse molecular architectures ensures its continued importance in the fields of medicinal chemistry and materials science.
Synthetic Strategies and Methodologies for this compound
The synthesis of this compound, a valuable intermediate in medicinal chemistry and material science, can be achieved through various chemical strategies. These methodologies primarily involve the functionalization of precursor molecules, leveraging established reaction pathways and modern catalytic systems to introduce the required amino and hydroxyl groups onto the acetophenone (B1666503) framework. This article explores the principal synthetic routes, including direct amination, reduction of nitro compounds, and catalytic approaches.
Spectroscopic Characterization Methodologies for 1 2 Amino 4 Hydroxyphenyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. The chemical shift (δ), integration, and multiplicity of the signals are key parameters in ¹H NMR analysis. For aromatic compounds like 1-(2-Amino-4-hydroxyphenyl)ethanone, the protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often broad and their chemical shifts can vary depending on the solvent and concentration. The methyl protons of the acetyl group are expected to appear in the upfield region.
In derivatives of this compound, the substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. For instance, the introduction of an additional substituent will alter the electronic environment of the neighboring protons, leading to predictable shifts in their resonance frequencies.
Interactive Table 1: Representative ¹H NMR Data for Acetophenone (B1666503) Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| 1-(4-Methylphenyl)ethanone oxime | Not Specified | Not Specified | Not Specified | Not Specified |
| 1-(4-Methoxyphenyl)ethanone oxime | Not Specified | Not Specified | Not Specified | Not Specified |
| p-Aminoacetophenone | Not Specified | Not Specified | Not Specified | Not Specified |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift of the signal indicates the type of carbon (e.g., alkyl, aromatic, carbonyl). savemyexams.comsavemyexams.com In this compound, the carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift (typically in the range of 190-220 ppm). savemyexams.com The aromatic carbons will resonate in the region of approximately 110-160 ppm, with the carbons attached to the amino and hydroxyl groups showing distinct shifts due to the electronic effects of these substituents. savemyexams.comchemguide.co.uk The methyl carbon of the acetyl group will appear at a much higher field.
The analysis of ¹³C NMR spectra is a crucial step in confirming the carbon framework of the molecule and its derivatives. savemyexams.com
Interactive Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Aromatic Compounds
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) in ketones | 205 - 220 |
| Carbonyl (C=O) in aldehydes | 190 - 200 |
| Carbonyl (C=O) in acids and esters | 160 - 185 |
| Aromatic (C=C) | 110 - 160 |
| C-O (alcohols, ethers) | 50 - 90 |
| C-N (amines) | 30 - 70 |
| Alkyl (C-C) | 0 - 50 |
Note: This table provides general chemical shift ranges. The exact values can be influenced by the specific molecular structure and solvent. Data compiled from multiple sources. savemyexams.comchemguide.co.uk
While 1D NMR techniques like ¹H and ¹³C NMR are essential for initial structural elucidation, two-dimensional (2D) NMR experiments provide more detailed information about molecular connectivity and spatial relationships. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ipb.pt These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives of this compound. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the through-space proximity of protons, providing insights into the molecule's conformation. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edunih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. utdallas.edu
In the IR spectrum of this compound, several key absorption bands are expected:
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the same region. libretexts.orgpressbooks.pub
C=O Stretching: A strong, sharp absorption band in the range of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the ketone. libretexts.orgpressbooks.pub
C-N Stretching: The C-N stretching vibration of the aromatic amine is usually found in the 1250-1360 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) group typically appears in the 1260-1000 cm⁻¹ range. libretexts.org
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Phenol | O-H stretch | 3200-3600 (broad) |
| Primary Amine | N-H stretch | 3200-3600 (two sharp peaks) |
| Ketone | C=O stretch | 1650-1700 (strong, sharp) |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aromatic Amine | C-N stretch | 1250-1360 |
| Phenol | C-O stretch | 1260-1000 |
Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding. libretexts.orgpressbooks.publibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₈H₉NO₂), the expected molecular weight is approximately 151.16 g/mol . nih.govsigmaaldrich.com
The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for acetophenone derivatives involve cleavage of the bond between the carbonyl group and the aromatic ring, as well as the loss of the methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgshu.ac.uk The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org Molecules containing chromophores, which are light-absorbing functional groups, exhibit characteristic absorption maxima (λmax). shu.ac.uk
For this compound, the presence of the benzene ring, the carbonyl group, the amino group, and the hydroxyl group constitutes a conjugated system. This extended conjugation is expected to result in absorption bands in the UV region. Typically, aromatic ketones show a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The presence of the amino and hydroxyl groups, which are auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. slideshare.net
For instance, a related compound, 2-Amino-4-nitrophenol, exhibits a π→π* transition of the aniline (B41778) moiety at 380 nm. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
The expected crystal system would likely be monoclinic or orthorhombic, which are common for substituted acetophenones. The unit cell dimensions would accommodate multiple molecules, interconnected through these hydrogen bonds to form a stable, repeating lattice.
Table 1: Predicted Crystallographic Data for this compound based on Analogous Structures
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for similar compounds) |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 5.0 - 8.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···O=C, N-H···O=C, N-H···O-H) |
Note: The values in this table are predictive and based on crystallographic data for structurally similar compounds like 4'-hydroxyacetophenone (B195518). nih.gov Experimental determination is required for confirmation.
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interactions
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.net SERS can provide detailed information about the orientation and interaction of molecules with the surface, as the enhancement of Raman signals is strongly dependent on the proximity and nature of the molecule-surface bond. springernature.com
For this compound, the presence of multiple functional groups—amino, hydroxyl, and carbonyl—offers several potential sites for interaction with a SERS-active substrate. It is anticipated that the molecule would adsorb onto a silver or gold nanoparticle surface primarily through the amino group, and potentially the hydroxyl group, as these groups have a strong affinity for these metals. researchgate.netresearchgate.net The orientation of the molecule on the surface would likely be tilted, with the phenyl ring in close proximity to the metal to maximize the electromagnetic enhancement.
The SERS spectrum of this compound is expected to show significant enhancement of the vibrational modes associated with the phenyl ring, as well as those of the amino and hydroxyl groups. The study of related aminophenol compounds has shown that the SERS spectra can be sensitive to pH, which would likely be the case for this compound as well, due to the protonation/deprotonation of the amino and hydroxyl groups. researchgate.net Furthermore, plasmon-driven chemical transformations have been observed for similar molecules like p-aminothiophenol on SERS substrates, suggesting that this compound could also undergo surface-mediated reactions under certain experimental conditions. rsc.orgmdpi.com
Table 2: Expected SERS Bands and Assignments for this compound Adsorbed on a Silver Nanoparticle Surface
| Raman Shift (cm⁻¹) (Predicted) | Vibrational Assignment | Expected Intensity |
| ~1600 | C=C stretching of the phenyl ring, C=O stretching | Strong |
| ~1450 | C-H in-plane bending | Medium |
| ~1390 | C-N stretching | Medium-Strong |
| ~1250 | C-O stretching (phenol) | Medium |
| ~1170 | C-H in-plane bending | Medium |
| ~1080 | Ring breathing mode | Strong |
| ~850 | Ring breathing mode | Medium |
| ~640 | C-C-C in-plane deformation | Medium |
Note: The predicted Raman shifts are based on SERS studies of aminophenols and other substituted benzene derivatives. researchgate.netnih.gov The actual peak positions and intensities may vary depending on the specific SERS substrate and experimental conditions.
Computational and Theoretical Investigations of 1 2 Amino 4 Hydroxyphenyl Ethanone
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the intrinsic properties of 1-(2-Amino-4-hydroxyphenyl)ethanone at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds similar in structure to this compound, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311+G(3df,p), have been used to determine optimized molecular geometries and electronic properties. nih.govicm.edu.pl These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. nih.gov
The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's chemical reactivity and stability. For related compounds, DFT has been used to calculate these energies, providing insights into their electronic transitions and reactivity. icm.edu.plresearchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of a molecule is critical to its biological activity and physical properties. Conformational analysis of molecules structurally related to this compound has been performed using computational methods to identify stable conformations. nih.govresearchgate.net Potential Energy Surface (PES) scans are conducted by systematically changing specific dihedral angles to map the energy landscape of the molecule. nih.govlongdom.org This allows for the identification of the most stable, low-energy conformers. longdom.org For instance, in a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, a conformational analysis revealed that the "CO up-OH down" conformation is the most stable. nih.gov The study of potential energy surfaces is a fundamental concept in understanding molecular behavior and transformations. longdom.org
Prediction of Spectroscopic Properties (e.g., Nonlinear Optical Properties)
Theoretical calculations can predict various spectroscopic properties, including nonlinear optical (NLO) properties. The NLO response of organic molecules is of great interest for applications in photonics and optoelectronics. researchgate.netmdpi.compurdue.edu For organic compounds, the first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.netmdpi.com DFT calculations have been employed to compute the first hyperpolarizability of molecules with similar structural motifs, helping to understand their NLO behavior. researchgate.net These theoretical predictions can guide the design of new materials with enhanced NLO properties.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein. nih.govamazonaws.comyoutube.com
Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target. nih.govamazonaws.com The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. youtube.com The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. nih.gov
Binding Energy Calculations and Receptor Specificity
Following the prediction of the binding pose, the strength of the interaction is often estimated by calculating the binding energy. nih.gov Lower binding energies typically indicate a more stable and favorable interaction. nih.gov These calculations help in ranking potential ligands and understanding their specificity for a particular receptor. For example, in studies of similar compounds, molecular docking has been used to predict binding affinities to specific protein targets, providing insights into their potential biological activity. nih.gov
In Silico ADMET Profiling and Pharmacokinetic Predictions
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development process. In recent years, in silico methods, which utilize computational models to predict these properties, have become indispensable tools. These approaches offer a rapid and cost-effective means of screening potential drug candidates and identifying potential liabilities at an early stage, thereby reducing the likelihood of late-stage failures. For the compound this compound, while specific comprehensive in silico ADMET studies are not extensively documented in publicly available literature, we can infer its likely profile based on its structural features and data from computational property predictions.
Physicochemical properties are fundamental to predicting a compound's pharmacokinetic behavior. Key descriptors for this compound have been computationally generated and are available through databases such as PubChem. These descriptors form the basis for many ADMET prediction models.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Formal Charge | 0 | PubChem |
| IUPAC Name | this compound | PubChem |
This table is interactive. Users can sort and filter the data.
Based on these fundamental properties, predictions about the ADMET profile of this compound can be made. For instance, Lipinski's Rule of Five, a widely used guideline to assess drug-likeness and potential for oral bioavailability, suggests that a compound is more likely to be orally absorbed if it has a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. This compound meets all of these criteria, suggesting a favorable profile for oral absorption.
Further in silico analyses for similar classes of compounds often involve predictions of properties such as aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. For example, studies on other small aromatic compounds often show that the presence of polar functional groups, such as the amino and hydroxyl groups in this compound, tends to increase aqueous solubility and reduce the likelihood of extensive plasma protein binding. However, these groups can also be sites for metabolic modification.
Reaction Mechanism Studies through Computational Approaches
The synthesis of this compound and its derivatives can involve several types of reactions, such as electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. For example, the synthesis of related acetophenone (B1666503) derivatives has been described through various methods, including the Mannich reaction. researchgate.net Computational studies of such reactions typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the electronic structure of the reactants, intermediates, and products.
A key aspect of these studies is the identification of the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. By mapping the potential energy surface, computational chemists can predict the most favorable reaction pathway among several possibilities. For instance, in the synthesis of related hydroxyacetophenones, computational models can help to understand the regioselectivity of acylation or other substitution reactions on the phenolic ring.
Furthermore, computational methods can be used to study the reactivity of the functional groups present in this compound. The amino and hydroxyl groups on the aromatic ring, as well as the acetyl group, can all participate in various chemical transformations. For example, the amino group can act as a nucleophile, while the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. The acetyl group's carbonyl carbon is an electrophilic site, and its alpha-protons are acidic. Computational studies can quantify the reactivity of these sites, for example, by calculating atomic charges, frontier molecular orbital energies (HOMO-LUMO), and reaction energies for various potential transformations. A study on the hydrodeoxygenation of various acetophenone derivatives, including amino-substituted ones, highlights the complexity of reactions involving these functional groups. rsc.orgrsc.org
While a dedicated computational study on the reaction mechanisms of this compound is a future prospect, the established methodologies of computational chemistry provide a robust framework for such investigations. These studies would be invaluable for optimizing synthetic routes and understanding the chemical behavior of this compound.
Biological Activities and Mechanistic Pathways of 1 2 Amino 4 Hydroxyphenyl Ethanone and Its Analogues
Antimicrobial Properties
Antibacterial Activity.nih.govmdpi.commdpi.comnih.govorientjchem.orgresearchgate.net
The compound 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as 2'-Amino-4'-hydroxyacetophenone, has demonstrated notable antibacterial properties. nih.gov Its efficacy, along with its analogues, is a subject of ongoing research, particularly in the context of combating multidrug-resistant bacteria.
A significant aspect of the antibacterial activity of this compound lies in its ability to interfere with quorum sensing (QS) systems in bacteria. nih.govresearchgate.net QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. youtube.com By disrupting this system, the compound can effectively cripple the collective virulence of bacterial populations.
In the case of Pseudomonas aeruginosa , a versatile and opportunistic pathogen, 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHE), isolated from the endophytic fungus Phomopsis liquidambari, has been shown to act as a QS inhibitor. nih.govresearchgate.net At concentrations below the minimum inhibitory concentration (sub-MIC), AHE significantly suppresses the secretion of acyl-homoserine lactones (AHLs), which are key signaling molecules in the P. aeruginosa QS system. nih.gov This disruption of QS is achieved by downregulating the expression of QS-related genes. nih.govresearchgate.net
Similarly, in Agrobacterium tumefaciens , the causative agent of crown gall disease in plants, 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) has been identified as a potent QS inhibitor. frontiersin.orgnih.gov Studies have shown that AHPE, at concentrations ranging from 12.5 to 50 μg/mL, significantly reduces β-galactosidase activity and AHL production, indicating a breakdown of the QS system. frontiersin.orgnih.gov Further investigation through qRT-PCR and docking analysis has revealed that AHPE likely functions by repressing the transcriptional levels of traI and traR, two key genes in the A. tumefaciens QS cascade, rather than by mimicking the signaling molecules. frontiersin.orgnih.gov
By inhibiting quorum sensing, this compound and its analogues can effectively modulate a range of bacterial virulence factors. In Pseudomonas aeruginosa , treatment with AHE has been observed to notably suppress the production of various virulence factors that are regulated by the QS system. nih.gov This includes a reduction in the secretion of acyl-homoserine lactones, which are themselves virulence factors in addition to being signaling molecules. nih.gov
In Agrobacterium tumefaciens , exposure to AHPE has a significant impact on bacterial motility and related structures. frontiersin.orgnih.gov Specifically, AHPE treatment has been shown to inhibit swimming motility, chemotaxis, and the formation of flagella. frontiersin.orgnih.gov These factors are crucial for the bacterium's ability to seek out and infect host plants. The suppression of these virulence factors ultimately weakens the pathogenicity of A. tumefaciens. frontiersin.org
The disruption of quorum sensing by this compound also has profound effects on bacterial metabolism and the management of oxidative stress. In Pseudomonas aeruginosa , the disturbance of the QS system by AHE leads to the inhibited activity of antioxidant enzymes. nih.govresearchgate.net This, in turn, results in enhanced oxidative stress within the bacterial cells. nih.govresearchgate.net The increased oxidative stress is believed to impact amino acid and nucleotide metabolism, further contributing to the attenuation of the bacterium's virulence. nih.gov
A similar mechanism is observed in Agrobacterium tumefaciens when treated with AHPE. frontiersin.orgnih.gov The compound induces enhanced oxidative stress, which leads to a disorder in energy metabolism, protein synthesis, and nucleic acid metabolism. frontiersin.org This metabolic disruption ultimately weakens the virulence of A. tumefaciens, suggesting that AHPE could be a potential agent for preventing infections caused by this plant pathogen. frontiersin.org
Antifungal Activity.nih.govnih.gov
While the primary focus of research has been on its antibacterial properties, some analogues of this compound have also been investigated for their antifungal activity. For instance, certain aurone (B1235358) derivatives, which can be synthesized from related structures, have shown promise as antifungal agents. mdpi.com Additionally, some Schiff base derivatives of 2-hydroxyacetophenone (B1195853) have been evaluated for their antifungal properties, although with limited success against Saccharomyces cerevisiae. mdpi.com The antifungal potential of this compound itself and its closer analogues warrants further investigation.
Anticancer Potential and Antitumor Activity.mdpi.comresearchgate.netfrontiersin.orgnih.gov
Emerging research has begun to explore the anticancer and antitumor potential of this compound and its structural analogues. The rationale for this exploration often stems from the known anticancer activities of related chemical scaffolds, such as 1,4-naphthoquinones and xanthones. nih.govnih.gov
For example, 1-Amino-4-hydroxy-9,10-anthraquinone, which shares some structural similarities with the core compound, has been shown to interact with DNA and induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231). This suggests that the aminohydroxyphenyl moiety might contribute to cytotoxic activity against cancer cells.
Furthermore, the conjugation of amino acids to other heterocyclic scaffolds like xanthones has been shown to enhance their anticancer properties. nih.gov This provides a potential avenue for the development of novel anticancer agents based on the this compound structure. While direct and extensive studies on the anticancer activity of this compound are still limited, the promising results from related compounds suggest that this is a valuable area for future research.
Inhibition of Cancer Cell Proliferation
Analogues of this compound have demonstrated notable antiproliferative effects across various cancer cell lines.
One such analogue, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) , isolated from the fruit of Phaleria macrocarpa, has been shown to significantly decrease cell proliferation in the HT-29 human colon adenocarcinoma cell line in a dose- and time-dependent manner. nih.govresearchgate.net Another compound, 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone (B1666503) , derived from Senecio nutans, also exhibits significant antitumor activity in breast cancer cell lines. researchgate.net
Furthermore, synthetic derivatives have been developed and tested for their anti-cancer properties. A series of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed interesting antiproliferative potential, with one hit compound demonstrating an IC₅₀ of 23.2 µM against the MCF-7 breast cancer cell line. nih.gov Acridone derivatives, such as buxifoliadine E , have also been identified as potent inhibitors of cancer cell proliferation. mdpi.com Buxifoliadine E was particularly effective against the HepG2 human liver cancer cell line and also significantly reduced the proliferation of LNCaP prostate cancer cells. mdpi.com
Table 1: Antiproliferative Activity of Selected Analogues
| Compound/Analogue | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon) | Significant dose- and time-dependent decrease in cell proliferation. | nih.govresearchgate.net |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 (Breast) | IC₅₀ value of 23.2 µM. | nih.gov |
| Buxifoliadine E | HepG2 (Liver), LNCaP (Prostate) | Potent cytotoxicity and inhibition of proliferation. | mdpi.com |
| 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone | Breast Cancer Cells | Significant antitumor activity. | researchgate.net |
Mechanisms of Action in Cancer Pathways (e.g., DNA synthesis inhibition, apoptosis induction)
The antiproliferative effects of these compounds are often mediated through the induction of apoptosis and interference with the cell cycle.
For the analogue DMHE , treatment of HT-29 cells resulted in classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation. nih.govresearchgate.net Flow cytometry analysis confirmed a time- and dose-dependent increase in early and late apoptotic cells. nih.govresearchgate.net Mechanistically, this was associated with the up-regulation of the pro-apoptotic protein Bax PUMA. nih.govresearchgate.net Furthermore, DMHE was found to cause cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net
Similarly, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was shown to induce apoptosis in MCF-7 cells, with a significant 26.86% reduction in cell viability attributed to this process. nih.gov This compound also induced cell death via necrosis and caused cell cycle arrest at both the S-phase and G2/M-phase. nih.gov An in vivo study confirmed a significant decrease in solid tumor mass by 26.6% upon treatment with this compound. nih.gov
The compound buxifoliadine E induces apoptosis in HepG2 cells by modulating the levels of Bid, cleaved caspase-3, and Bax through the MAPK signaling pathway, specifically involving Erk and p38. mdpi.com
Table 2: Mechanisms of Action in Cancer Pathways
| Compound/Analogue | Cell Line | Mechanism | Reference |
|---|---|---|---|
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 | Apoptosis induction (Bax/PUMA upregulation), G0/G1 cell cycle arrest. | nih.govresearchgate.net |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Apoptosis and necrosis induction, S-phase and G2/M-phase cell cycle arrest. | nih.gov |
| Buxifoliadine E | HepG2 | Apoptosis induction via MAPK pathway (Erk, p38), modulation of Bid, caspase-3, Bax. | mdpi.com |
Antioxidant Activities and Oxidative Stress Modulation
Compounds with a phenolic structure, such as this compound and its analogues, are recognized for their antioxidant potential. The presence of hydroxyl and amino groups on the aromatic ring can contribute to their ability to scavenge free radicals.
Theoretical studies have shown that introducing an electron-donating amino (NH₂-) group to a phenolic compound can enhance its antioxidant activity. nih.gov The primary mechanisms for this radical scavenging activity are believed to be hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). nih.gov
Experimental studies on chalcone (B49325) analogues, such as 2'-hydroxy-2,4'-dimethoxychalcone and 4-hydroxychalcone , have demonstrated potent antioxidant and anti-inflammatory activities. researchgate.net The antioxidant activity for these compounds was found to range from 14.42% to 48.99%. researchgate.net Similarly, novel synthetic pyrimidine-2-amine derivatives have been reported to exhibit moderate to potent antioxidant activity. ijpronline.com
An isomer, 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) , was found to induce enhanced oxidative stress in the bacterium Agrobacterium tumefaciens, which contributed to its antimicrobial effects by disrupting key metabolic functions. frontiersin.org
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Acetylcholinesterase, MCR-1)
Derivatives of hydroxyphenyl ethanone have been identified as potent inhibitors of several clinically relevant enzymes, including carbonic anhydrases (CAs) and cholinesterases.
Carbonic Anhydrase (CA) Inhibition: The phenol (B47542) group is a significant zinc-binding group, making phenolic compounds promising candidates for inhibiting metalloenzymes like carbonic anhydrase. nih.gov Analogues of 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one have shown considerable CA inhibitory potency, with Kᵢ values in the nanomolar range against human carbonic anhydrase I (hCA I) and II (hCA II). nih.gov For instance, one derivative exhibited a Kᵢ of 8.61 ± 0.90 nM against hCA I, while another showed a Kᵢ of 8.76 ± 0.84 nM against hCA II. nih.gov
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several analogues have demonstrated potent inhibition of these enzymes.
Derivatives of 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one were found to be potent AChE inhibitors, with Kᵢ values as low as 22.13 ± 1.96 nM. nih.gov
1-(2,4-Dihydroxyphenyl)-1-ethanone hydrazone derivatives have been identified as valuable inhibitors of butyrylcholinesterase. researchgate.net
Lignans, which are also phenolic compounds, have demonstrated effective inhibition of both AChE and BChE, with Kᵢ values in the nanomolar range for both enzymes. acgpubs.org
Table 3: Enzyme Inhibition Data for Selected Analogues
| Compound Class | Target Enzyme | Inhibition Values (Kᵢ) | Reference |
|---|---|---|---|
| 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives | hCA I | 8.61 ± 0.90 nM | nih.gov |
| hCA II | 8.76 ± 0.84 nM | nih.gov | |
| Acetylcholinesterase (AChE) | 22.13 ± 1.96 nM | nih.gov | |
| Lignans | Acetylcholinesterase (AChE) | 0.72 - 1.62 nM | acgpubs.org |
| Butyrylcholinesterase (BChE) | 0.08 - 0.20 nM | acgpubs.org |
No specific data was found for MCR-1 inhibition in the context of these compounds.
Receptor Interaction Studies (e.g., Adrenergic Receptors)
Adrenergic receptors (ARs), which are G protein-coupled receptors for epinephrine (B1671497) and norepinephrine, are crucial drug targets. mdpi.com Their endogenous ligands are catecholamines, which feature a core structure of an aromatic ring and an amino group. mdpi.com This structural similarity suggests that compounds like this compound, which possess both an amino group and a phenolic ring, have the potential to interact with these receptors.
There are several subtypes of adrenergic receptors, including α1, α2, β1, β2, and β3, which are distributed throughout the body and are involved in regulating processes like blood pressure, heart rate, and metabolism. mdpi.comnih.gov The activation of β-adrenergic receptors typically stimulates the cAMP-PKA pathway. nih.gov While direct studies of this compound binding to adrenergic receptors were not prominently found, the structural motifs present in the molecule make it a plausible candidate for such interactions.
Effects on Metabolic Pathways (e.g., Tryptophan Metabolism, Glucose Metabolism)
Analogues of this compound have been shown to interfere with critical metabolic pathways in both microorganisms and mammals.
An isomer, 1-(2-Amino-3-hydroxyphenyl)ethanone , is known to be associated with disturbances in tryptophan metabolism. medchemexpress.com Tryptophan is a precursor for the synthesis of serotonin (B10506) and kynurenine, and its metabolism is crucial for various physiological functions. nih.gov Studies have shown that the enzyme Tryptophan hydroxylase 1 (Tph1) not only regulates serotonin synthesis but also affects plasma and brain levels of tryptophan and its other metabolites, in addition to influencing blood glucose homeostasis. nih.gov
In the bacterium Agrobacterium tumefaciens, the isomer 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) was found to significantly disturb the organism's metabolic profile. frontiersin.org This disruption led to a disorder of energy supply, protein synthesis, and nucleotide metabolism, ultimately weakening the bacterium's pathogenicity. frontiersin.org
Immunomodulatory and Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. nih.gov They can regulate the immune response by interfering with the production of pro-inflammatory cytokines, modulating immune cell activity, and inhibiting key inflammatory enzymes. nih.gov
The mechanisms often involve the inactivation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and modulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, polyphenols can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov
Studies on specific analogues have confirmed these activities:
An isomer, 1-(2-Amino-3-hydroxyphenyl)ethanone , has been shown to modulate host immune responses. caymanchem.com
Chalcone analogues, including 2'-hydroxy-2,4'-dimethoxychalcone and 4-hydroxychalcone , produced significant anti-inflammatory effects in mouse models, comparable to the drug indomethacin. researchgate.net
A complex phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol , demonstrated anti-inflammatory activity in LPS-stimulated macrophage models. elsevierpure.com
Applications and Emerging Research Areas for 1 2 Amino 4 Hydroxyphenyl Ethanone
Role as an Intermediate in Pharmaceutical Synthesis
1-(2-Amino-4-hydroxyphenyl)ethanone is a significant building block in the synthesis of a variety of pharmaceutical compounds. Its functional groups allow for the construction of more complex molecules with potential therapeutic activities.
A key area of its application is in the synthesis of kinase inhibitors . Kinases are enzymes that regulate many cellular processes, and their dysregulation is often linked to diseases like cancer. ed.ac.uk Consequently, inhibitors of these enzymes are a major focus in drug discovery. ed.ac.uk For example, derivatives of 2-hydroxyacetophenone (B1195853) have been used to create potent inhibitors for specific kinases. nih.govresearchgate.net The synthesis of these inhibitors often involves multi-step processes where the amino and hydroxyl groups of the initial molecule are chemically modified to form complex heterocyclic structures, such as quinolines and imidazo[1,2-c]pyrimidines. researchgate.netnih.govresearchgate.net
Furthermore, this compound serves as a starting material for a wide range of heterocyclic systems including oxazoles, triazoles, and pyrimidines, which are core structures in many biologically active molecules. researchgate.net For instance, research has explored the synthesis of 2,4-dihydroxyacetophenone derivatives as potent inhibitors of phosphodiesterases (PDEs), which are another important class of enzymes in cellular signaling. nih.gov
Development of Bioactive Ligands and Metal Complexes
The structure of this compound is well-suited for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation of the primary amino group with a carbonyl compound like an aldehyde or ketone. ijnrd.org Schiff bases are capable of forming stable complexes with various transition metal ions, and these resulting metal complexes often exhibit significant biological activities. ijnrd.orgresearchgate.net
| Metal Ion | Potential Biological Activity of Derived Complexes |
| Copper(II) | Antimicrobial, Antifungal orientjchem.orgarpgweb.com |
| Nickel(II) | Antimicrobial arpgweb.com |
| Cobalt(II) | Antimicrobial orientjchem.org |
| Zinc(II) | Antibacterial arpgweb.com |
| Iron(II) | Antimicrobial |
This table outlines potential biological activities of metal complexes derived from Schiff base ligands of this compound and similar acetophenones.
Exploration in Agrochemical Development
In the agrochemical sector, there is ongoing research into the use of this compound derivatives as potential pesticides. nih.gov The development of new and effective agrochemicals is vital for crop protection. The structural features of molecules derived from this compound can be tailored to interact with biological targets in pests.
Studies have focused on synthesizing novel compounds based on this scaffold and assessing their insecticidal or other pesticidal activities. nih.gov For instance, derivatives of 4-hydroxy-2H-1-benzopyran-2-one, which can be synthesized from related phenolic ketones, have been investigated for their insecticidal properties. nih.gov The goal of this research is to create compounds with high efficacy against target pests while minimizing harm to non-target organisms and the environment.
Potential in Material Science and Functional Material Development
The distinct chemical properties of this compound make it a candidate for applications in material science. Its functional groups can be exploited to synthesize polymers and other materials with desired characteristics. For example, it can be incorporated into polymer chains to improve properties like thermal stability or to add specific functionalities.
Research in this area includes the development of high-performance polymers where the aromatic nature and polar groups of the molecule can lead to strong intermolecular forces, resulting in materials with high melting points and robust mechanical properties. There is also interest in using its derivatives to create functional materials, such as those with specialized optical or electronic properties.
Applications in Biochemical Reagent Design and Glycobiology Research
Derivatives of this compound are being utilized as biochemical reagents, particularly in the field of glycobiology. Glycobiology focuses on the study of the structure and function of carbohydrates (sugars) in biological systems.
One specific application is the use of its derivatives as fluorescent labels for carbohydrates. This enables the sensitive detection and analysis of complex sugar molecules in biological samples, which is crucial for understanding their roles in cellular processes and disease. For instance, compounds like 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones have been synthesized and studied for their inhibitory effects on enzymes such as acetylcholinesterase, demonstrating the potential for creating bioactive probes from this scaffold. nih.gov
Use as Photoremovable Protecting Groups
In complex organic synthesis, photoremovable protecting groups (PPGs), also known as "caging groups," are used to temporarily block a reactive part of a molecule. These groups can be cleaved off using light, which allows for precise control over when and where a chemical reaction occurs. This technique is valuable in fields like drug delivery and the synthesis of sensitive biomolecules. nih.gov
The p-hydroxyphenacyl (pHP) group, which is structurally related to this compound, is a well-established PPG. nih.gov These groups are known for their rapid and efficient release of substrates upon photo-irradiation. nih.govnih.gov The core structure is robust, and its photochemical properties are not significantly affected by many common chemical substituents, making it a reliable tool for various applications in biochemistry and physiology. nih.govnih.gov
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, identification, and quantification of 1-(2-Amino-4-hydroxyphenyl)ethanone. These methods are favored for their high resolution, reproducibility, and the ability to separate the target analyte from structurally similar impurities and metabolites.
Reverse-phase (RP) HPLC is the most common mode used for this compound. In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is typically employed. sielc.combevital.no Adjusting the pH of the mobile phase can alter the retention time, as the ionization state of the amino and phenolic hydroxyl groups is pH-dependent.
UHPLC systems, which use columns packed with smaller particles (typically sub-2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, albeit at higher operating pressures. sielc.com
Detailed Research Findings: While specific published methods for this compound are not abundant, methods for structurally related compounds like 4'-hydroxyacetophenone (B195518) and other amino-phenolic compounds establish a clear analytical framework. For instance, the analysis of 4'-Aminoacetophenone, a related metabolite, has been demonstrated using a Cogent Bidentate C18 column. mtc-usa.com A typical method involves a gradient elution to ensure adequate separation from other components. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group provide strong chromophores.
Below is a representative table of HPLC/UHPLC conditions derived from methods for analogous compounds.
| Parameter | Typical HPLC Conditions | Typical UHPLC Conditions |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reverse Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Phosphate Buffer | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Gradient | 5-95% B over 15-20 min | 5-95% B over 3-5 min |
| Flow Rate | 0.8 - 1.2 mL/min | 0.4 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C | 30 - 50 °C |
| Detection | UV at ~280 nm | UV/DAD at ~280 nm |
| Injection Volume | 5 - 20 µL | 1 - 5 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and unparalleled selectivity, HPLC or UHPLC is often coupled with a mass spectrometer (MS). LC-MS is particularly powerful for analyzing complex samples, such as biological fluids, where it can definitively identify and quantify this compound even at trace levels.
The liquid chromatograph separates the compound from the sample matrix, after which it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of a basic amino group and an acidic phenolic group, both modes can be effective.
Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) analyzer, provides further structural confirmation and quantification. In MS/MS, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 152.07) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and is the gold standard for quantitative bioanalysis. A study on the related compound 2',4',6'-trihydroxyacetophenone (B23981) (THAP) utilized LC-MS/MS in negative ion MRM mode for quantification in plasma, demonstrating the power of this approach. nih.gov
Detailed Research Findings: LC-MS/MS methods developed for other amino acids and phenolic compounds in biological matrices provide a template for the analysis of this compound. restek.comresearchgate.net Sample preparation typically involves a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation. restek.com The supernatant is then injected into the LC-MS system.
The following table outlines plausible LC-MS/MS parameters for the quantification of this compound.
| Parameter | Typical Conditions |
|---|---|
| Chromatography | UHPLC with a C18 column |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative Mode |
| Analyzer | Triple Quadrupole (QqQ) or QTOF |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 152.07 ([M+H]⁺) |
| Example Product Ion (m/z) | 137.05 (Loss of CH₃) or 110.06 (Loss of C₂H₂O) |
| Sample Preparation | Protein precipitation (for biological fluids) |
Spectrophotometric Determination Techniques
UV-Visible spectrophotometry is a simpler, more accessible technique for the quantification of this compound in solutions where it is the primary absorbing species. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
The compound exhibits characteristic UV absorption due to its substituted benzene (B151609) ring, which contains both an auxochromic amino group (-NH₂) and a chromophoric acetyl group (-COCH₃) in addition to the phenolic hydroxyl group (-OH). These functional groups influence the position and intensity of the absorption maxima (λmax). For related phenolic compounds, the λmax is often observed in the range of 270-290 nm. nist.gov For instance, UV spectra of p-hydroxyacetophenone show a λmax around 275-280 nm. researchgate.netresearchgate.net The position of the λmax can be sensitive to the pH of the solution due to the ionization of the phenolic hydroxyl group, which typically causes a bathochromic (red) shift to a longer wavelength in basic conditions. researchgate.net A study on a co-crystal containing 1-(2,4,6-trihydroxyphenyl)ethanone reported absorption maxima at 226 nm and 288 nm. nih.gov
Detailed Research Findings: While a specific, dedicated UV-Vis method for quantifying this compound is not detailed in the literature, its structural similarity to other hydroxyacetophenones allows for a reliable estimation of its spectrophotometric properties. A standard analytical procedure would involve preparing a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
| Parameter | Expected Value / Condition |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Methanol, Ethanol, or Aqueous Buffer |
| Estimated λmax (Neutral pH) | ~280 - 290 nm (π→π* transition) |
| Estimated λmax (Basic pH) | >300 nm (due to phenoxide ion formation) |
| Quantification | Based on Beer-Lambert Law using a calibration curve |
Metabolomics Approaches for Biological System Analysis (e.g., 1H NMR-based metabolomics)
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. Both mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are primary platforms for these studies. researchgate.netthegoodscentscompany.com These approaches can be used to detect and quantify this compound in complex biological samples like plasma, urine, or cell extracts, often in the context of studying metabolic pathways or identifying biomarkers.
¹H NMR-based metabolomics provides a non-destructive, quantitative overview of the most abundant metabolites. Samples are typically prepared in a deuterated solvent (e.g., D₂O for aqueous samples), and a ¹H NMR spectrum is acquired. Each metabolite has a unique spectral signature based on the chemical shifts, coupling constants, and intensities of its proton signals. The signal for this compound would be identified by its characteristic peaks: a singlet for the methyl protons (CH₃), and distinct signals for the three aromatic protons (CH) in the downfield region.
Detailed Research Findings: Metabolomics studies frequently identify various amino acids and their derivatives in biological fluids. nih.govthegoodscentscompany.com While specific detection of this compound in a metabolomics study is not prominently reported, its structure is consistent with that of a potential metabolite, for example, arising from microbial activity or endogenous pathways.
In a typical ¹H NMR spectrum, the protons of this compound would be expected in the following regions:
Methyl Protons (-COCH₃): A singlet around δ 2.5-2.7 ppm.
Aromatic Protons (-C₆H₃-): Three signals in the range of δ 6.0-8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the amino, hydroxyl, and acetyl substituents.
Amine and Hydroxyl Protons (-NH₂, -OH): These signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. They may also exchange with deuterium (B1214612) in D₂O, leading to their disappearance from the spectrum.
LC-MS-based metabolomics offers higher sensitivity than NMR and can detect a wider range of metabolites. Using high-resolution mass spectrometers like QTOF or Orbitrap, the exact mass of the compound (C₈H₉NO₂, monoisotopic mass: 151.0633) can be measured with high accuracy, enabling its confident identification in a complex mixture.
| Technique | Key Identification Parameters | Typical Sample |
|---|---|---|
| ¹H NMR-based Metabolomics | Unique chemical shifts (δ) and spin-spin coupling patterns. | Urine, Plasma/Serum, Tissue Extracts |
| LC-MS-based Metabolomics | Accurate mass measurement (HRMS) and characteristic fragmentation pattern (MS/MS). | Urine, Plasma/Serum, Tissue Extracts |
Future Directions and Research Challenges
Elucidation of Novel Biological Targets and Signaling Pathways
A primary challenge and opportunity lie in identifying the specific biological targets and signaling pathways modulated by 1-(2-Amino-4-hydroxyphenyl)ethanone. The presence of pharmacologically relevant functional groups, such as the aminophenol moiety, suggests potential interactions with various biological macromolecules. Future research should prioritize unbiased screening approaches, such as proteome-wide affinity chromatography or activity-based protein profiling, to identify direct binding partners.
Furthermore, advanced methodologies like network pharmacology, which has been successfully applied to complex natural product mixtures to identify therapeutic targets in diseases like head and neck squamous cell carcinoma, could be adapted. acs.org Such an approach would involve computational predictions of potential targets followed by experimental validation. Investigating the compound's effect on key signaling cascades, such as the PI3K-AKT pathway, which is frequently dysregulated in cancer, is a logical starting point. acs.org Understanding these fundamental interactions is the first step toward elucidating its mechanism of action and potential therapeutic applications.
Development of Structure-Activity Relationship (SAR) Models for Optimized Bioactivity
Once initial biological activities are identified, a systematic exploration of the structure-activity relationship (SAR) will be crucial. This involves the synthesis of a library of analogs to probe how modifications to the chemical structure of this compound affect its biological activity. Key modifications could include:
Substitution on the aromatic ring: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) at the C3, C5, and C6 positions.
Modification of the amino group: N-acylation, N-alkylation, or conversion to other nitrogen-containing functional groups.
Modification of the hydroxyl group: O-alkylation or esterification to create prodrugs or alter solubility and electronic properties.
Alteration of the acetyl group: Chain extension, cyclization, or replacement with other acyl groups.
These studies, similar to those performed on thienopyridine derivatives to discover bone anabolic agents, would generate data to build robust SAR models. researchgate.net These models would, in turn, guide the rational design of new derivatives with optimized potency, selectivity, and pharmacokinetic properties.
| Structural Position | Proposed Modification | Potential Impact on Bioactivity |
| Phenyl Ring | Introduction of electron-withdrawing/donating groups | Altering electronic properties, receptor binding affinity |
| Amino Group (C2) | Acylation, Alkylation | Modulating hydrogen bonding, metabolic stability |
| Hydroxyl Group (C4) | Etherification, Esterification | Improving cell permeability, creating prodrugs |
| Acetyl Group (C1) | Chain modification, replacement with other functionalities | Changing steric hindrance, interaction with target pockets |
Exploration of Synergistic Effects with Existing Therapeutic Agents
The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. Future research should investigate synergistic interactions with established drugs, which could lead to lower required doses, reduced toxicity, and the overcoming of drug resistance. For instance, in oncology, studies could explore its combination with standard chemotherapeutic agents or targeted therapies like EGFR tyrosine kinase inhibitors. acs.org By modulating a novel target, the compound could potentially re-sensitize resistant cells to existing treatments. This requires well-designed in vitro and in vivo studies to map synergistic dose-response surfaces and elucidate the molecular basis of the observed synergy.
Novel Synthetic Approaches for Sustainable Production
While classical syntheses of aminohydroxyacetophenones exist, often involving Friedel-Crafts acylation and subsequent functional group manipulations, future efforts must focus on developing more sustainable and efficient synthetic routes. Research into novel synthetic approaches is paramount for environmentally friendly and economically viable production.
Key areas for exploration include:
Greener Solvents and Catalysts: Moving away from hazardous solvents and reagents. For example, methods using less toxic solvents like ethylene (B1197577) dichloride have been explored for related isomers. google.com
Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability compared to traditional batch processes.
Biocatalysis: Investigating enzymatic routes for synthesis, inspired by the fact that related acetophenones are known plant and fungal metabolites, could offer high selectivity and mild reaction conditions. nih.gov
Rearrangement Reactions: Further optimization of methods like the Fries rearrangement, which has been used for synthesizing fluorinated analogs, could provide a direct route from substituted phenyl acetates. chemicalbook.com
| Synthetic Strategy | Advantages | Research Challenges |
| Modified Friedel-Crafts | Well-established, versatile | Often requires harsh Lewis acids, poor atom economy |
| Fries Rearrangement | High potential for regioselectivity | Requires careful control of reaction conditions chemicalbook.com |
| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme discovery and optimization, substrate scope |
| Flow Chemistry | Enhanced safety, scalability, process control | High initial setup cost, reaction optimization |
Broadening the Scope of Applications in Emerging Fields
Beyond potential pharmaceutical applications, the unique chemical structure of this compound makes it a candidate for use in other emerging fields. The presence of a reactive amino group and a phenolic hydroxyl group on the same aromatic ring opens possibilities in materials science. Future research could explore its use as:
A monomer for the synthesis of high-performance polymers, such as polybenzoxazoles, known for their thermal stability and mechanical strength.
An antioxidant or stabilizer in various industrial formulations, leveraging the electron-donating properties of the amino and hydroxyl groups.
A precursor in the synthesis of novel dyes or agrochemicals, analogous to how other nitroaromatic compounds are used. nih.gov
Addressing Challenges in Compound Stability and Delivery for Biological Applications
The aminophenol scaffold is susceptible to oxidation, which presents a significant challenge for its storage and in vivo application. Future research must focus on strategies to enhance the compound's stability. This could involve the development of prodrugs where the labile amino or hydroxyl groups are temporarily masked, for instance, by acetylation.
Furthermore, effective delivery to target tissues is critical for any potential therapeutic. The compound's physicochemical properties, such as its solubility and permeability, need to be thoroughly characterized. nih.gov Research into advanced drug delivery systems, such as liposomes, nanoparticles, or co-crystals, could improve its pharmacokinetic profile, enhance bioavailability, and ensure it reaches its biological target in a sufficient concentration. The formation of stable co-crystals with other molecules has been demonstrated for structurally related compounds and represents a viable strategy to improve physical properties. nih.gov
Q & A
Basic Question: What are the standard synthetic routes for 1-(2-Amino-4-hydroxyphenyl)ethanone, and how are reaction conditions optimized?
Answer:
The synthesis typically involves functionalizing acetophenone derivatives. A common approach includes introducing amino and hydroxyl groups via electrophilic substitution or protecting-group strategies. For example:
- Stepwise bromination/amination : Start with acetophenone derivatives, brominate at the para position, then perform nucleophilic substitution with ammonia under controlled pH and temperature (30–60°C) to avoid over-oxidation .
- Oxidative methods : Use oxidizing agents like oxone in aqueous ethanol to generate α-bromoketones, followed by amination with NH4OH. Reaction monitoring via TLC (e.g., ethyl acetate/hexane eluent) ensures intermediate purity .
- Optimization : Key parameters include solvent polarity (ethanol/water mixtures), stoichiometric ratios (1:1.2 ketone:NH4Br), and reaction time (6–12 hours) to maximize yield (~60–75%) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹), O–H (~3200 cm⁻¹, broad), and N–H (~3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 166.07 (C₈H₉NO₂) with fragmentation peaks at m/z 149 (loss of NH₂) and 121 (loss of CO) .
Advanced Question: How can conflicting crystallographic data for this compound derivatives be resolved?
Answer:
Discrepancies in unit cell parameters or hydrogen bonding networks often arise from:
- Polymorphism : Screen crystallization conditions (solvent polarity, cooling rates) to isolate stable forms. Use SHELX programs for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder .
- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
- Hydrogen bonding ambiguity : Perform Hirshfeld surface analysis to quantify interactions. For example, O–H···N hydrogen bonds (2.8–3.0 Å) dominate in the crystal lattice, validated via DFT calculations (B3LYP/6-311++G**) .
Advanced Question: What strategies mitigate side reactions during the synthesis of this compound-based ligands?
Answer:
- Protection/deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) before introducing hydroxyl groups to prevent unwanted Schiff base formation .
- Catalytic control : Use Pd/C or CuI in cross-coupling reactions to suppress aryl halide elimination. For example, Suzuki-Miyaura coupling with boronic acids requires strict oxygen-free conditions (N₂ atmosphere) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis; add molecular sieves to scavenge water .
Basic Question: How is this compound utilized in studying enzyme-ligand interactions?
Answer:
The compound serves as a scaffold for probing active sites:
- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The acetyl group binds hydrophobic pockets, while the hydroxyl forms hydrogen bonds with catalytic residues (e.g., Tyr96 in CYP2D6) .
- Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., ΔA₃₄₀ for NADPH oxidation in CYP450 assays). IC₅₀ values typically range 10–50 µM .
Advanced Question: How do substituent effects on the phenyl ring influence the compound’s photophysical properties?
Answer:
- Electron-withdrawing groups (e.g., –NO₂ at position 6): Redshift absorbance (λmax ~380 nm) due to extended conjugation; fluorescence quenching via intramolecular charge transfer (ICT) .
- Electron-donating groups (e.g., –OCH₃ at position 4): Increase quantum yield (Φ ~0.15) by stabilizing excited states. Time-resolved fluorescence (TRF) shows τ ~2.5 ns in acetonitrile .
- Computational validation : TD-DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps within 0.2 eV of experimental UV-Vis data .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ >500 mg/kg in rodents) .
- Ventilation : Use fume hoods during synthesis; the compound may release NH₃ vapors above 100°C .
- Spill management : Neutralize acidic residues with NaHCO₃, then adsorb with vermiculite .
Advanced Question: How can computational methods predict the metabolic pathways of this compound?
Answer:
- In silico tools : Use SwissADME to identify Phase I metabolism sites. The amino group undergoes N-acetylation (major pathway), while the hydroxyl group forms glucuronides .
- MD simulations : GROMACS models reveal binding stability (>50 ns) with UDP-glucuronosyltransferases (UGT1A1), corroborated by HPLC-MS/MS detection of glucuronide conjugates .
Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound batches?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30). Detect impurities (e.g., 4-hydroxyacetophenone) at RT 8.2 min (LOD: 0.05%) .
- GC-MS : Derivatize with BSTFA to volatilize polar byproducts. Monitor m/z 179 (trimethylsilyl derivative) .
Basic Question: What role does this compound play in polymer chemistry?
Answer:
It acts as a crosslinking agent in epoxy resins:
- Curing kinetics : DSC shows exothermic peaks at 120–150°C (Eₐ ~60 kJ/mol) when reacted with diglycidyl ether .
- Mechanical properties : Increases tensile strength (up to 45 MPa) due to hydrogen-bonded networks between polymer chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
